2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-3-27-19-12-5-4-8-16(19)20(26)24-17-10-6-9-15(14(17)2)21-25-18-11-7-13-23-22(18)28-21/h4-13H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZCZGODWMGLJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-B]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) and ammonium thiocyanate.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the thiazolo[5,4-B]pyridine core with the benzamide moiety, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
*Molecular weight of the target compound is estimated at ~389.47 g/mol (calculated from formula).
Structure-Activity Relationships (SAR)
- Ethoxy groups may also confer metabolic stability over shorter alkoxy chains .
- Benzamide vs. Sulfonamide : Replacement of benzamide with sulfonamide (863595-16-8) introduces a more acidic sulfonamide group, altering hydrogen-bonding interactions with target proteins. This could reduce binding affinity in certain enzymatic contexts .
- Thiazolo-Pyridine Core : The thiazolo[5,4-b]pyridine moiety is conserved across analogs and is critical for π-π stacking or hydrophobic interactions in receptor binding, as seen in pharmacoperone activity .
Physical and Chemical Properties
- Synthesis : The target compound can likely be synthesized via amide coupling between 2-ethoxybenzoic acid and the thiazolo-pyridine-substituted aniline, analogous to E153-0401’s preparation .
Commercial and Research Availability
Biological Activity
2-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo-pyridine moiety, which is significant for its biological activity. The structural formula can be represented as follows:
This structure is crucial for interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Inhibition of MALT1
Research indicates that compounds similar to this compound act as inhibitors of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). MALT1 plays a critical role in various signaling pathways related to immune responses and inflammation. Inhibition of this protein can potentially lead to therapeutic effects in autoimmune diseases and lymphomas .
Antiproliferative Effects
A study highlighted the antiproliferative activity of thiazole derivatives on cancer cell lines. Compounds similar to our target exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, which indicates a significant potential for anticancer applications . This suggests that this compound may also share similar properties.
Anti-Angiogenic Activity
In vitro studies have demonstrated that certain thiazole derivatives can inhibit angiogenesis by affecting vascular endothelial growth factor receptor 2 (VEGFR2). The binding affinity and subsequent anti-angiogenic effects were confirmed through molecular docking studies . The potential of this compound to modulate these pathways warrants further investigation.
Case Study: MALT1 Inhibition in Autoimmune Diseases
A study investigating the role of MALT1 inhibitors in autoimmune diseases found that compounds with structural similarities to this compound effectively reduced inflammatory markers in vivo. These findings suggest that such compounds could serve as therapeutic agents for conditions like rheumatoid arthritis and multiple sclerosis .
Toxicity Assessments
Toxicity evaluations are crucial for assessing the safety profile of new compounds. In studies involving thiazole derivatives, toxicity was assessed using various cell lines, revealing acceptable safety margins at effective dosages . Future studies on this compound should include comprehensive toxicity profiling.
Q & A
Q. Advanced Optimization
- Catalysts : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 150°C vs. 24 hours conventional) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- By-Product Mitigation : Use of protecting groups (e.g., tert-butoxycarbonyl) for amine intermediates prevents unwanted side reactions .
How is the molecular structure of this compound validated, and what advanced techniques resolve crystallographic ambiguities?
Q. Basic Characterization
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423.12 [M+H]) .
Q. Advanced Techniques
- X-ray Crystallography : SHELX software refines crystal structures (e.g., space group , Z = 4) with resolution < 3.0 Å. Hydrogen bonding between the amide and thiazolo N-atom stabilizes the planar conformation .
- Electron Density Maps : Resolve ambiguities in π-π stacking (e.g., 3.5 Å distance between thiazolo and benzamide rings) .
What is the mechanism of action for this compound in kinase inhibition, and how do structural variations impact potency?
Basic Mechanism
The compound acts as a PI3Kα inhibitor by binding to the ATP-binding pocket via:
- Hydrogen Bonds : Amide carbonyl to Lys802 (2.9 Å).
- Hydrophobic Interactions : Thiazolo ring with Val851 .
Reported IC values range from 12–50 nM in PI3Kα enzymatic assays .
Q. Advanced SAR Insights
- Ethoxy Substitution : Replacing ethoxy with methoxy reduces potency (IC increases to 120 nM), likely due to steric hindrance .
- Thiazolo Modifications : Fluorination at position 5 of the pyridine ring enhances selectivity (10-fold for PI3Kα over PI3Kγ) .
How should researchers address contradictions in biological activity data across assays?
Q. Methodological Considerations
- Assay Conditions : Variances in ATP concentration (e.g., 10 μM vs. 100 μM) alter IC values. Standardize using 50 μM ATP .
- Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., logP = 3.2) may explain lower cellular activity (EC = 200 nM vs. enzymatic IC = 15 nM) .
- Structural Validation : Confirm batch purity (>95% by HPLC) to rule out degradation products .
What computational strategies predict binding modes and guide structural optimization?
Q. Advanced Approaches
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., ΔG = -9.2 kcal/mol for PI3Kα) .
- MD Simulations : 100-ns trajectories assess stability of the thiazolo ring in the hydrophobic pocket (RMSD < 2.0 Å) .
- Free Energy Perturbation (FEP) : Quantifies energy changes for substituent modifications (e.g., bromine at position 3 improves ΔΔG by -1.3 kcal/mol) .
How can analytical methods cross-validate purity and stereochemical integrity?
Q. Comprehensive Workflow
HPLC : Reverse-phase C18 column (95% purity, retention time 8.2 min) .
Chiral Chromatography : Confirm enantiomeric excess (>99%) using Chiralpak IA-3 .
X-ray Powder Diffraction (XRPD) : Match experimental patterns to single-crystal data (e.g., peaks at 2θ = 12.4°, 18.7°) .
What strategies mitigate synthetic challenges in scaling up this compound?
Q. Process Chemistry
- Continuous Flow Synthesis : Reduces reaction time from 24 hours to 2 hours (yield 75%) with in-line purification .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
- Quality Control : Implement PAT (Process Analytical Technology) with FTIR for real-time monitoring of amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
